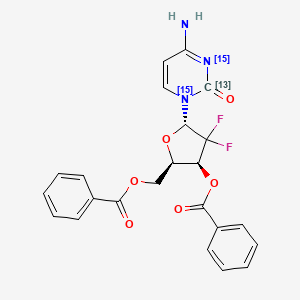
1'-Epi Gemcitabine-13C,15N2 3',5'-Dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is a labeled intermediate of Gemcitabine, an antitumor compound. This compound is particularly significant in proteomics research due to its stable isotope labeling, which includes carbon-13 and nitrogen-15 isotopes . The molecular formula of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is C22(13C)H19F2N(15N)2O6, and it has a molecular weight of 474.39 .
Vorbereitungsmethoden
The synthesis of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves multiple steps, starting from the parent compound Gemcitabine. The synthetic route typically includes the introduction of stable isotopes (13C and 15N) into the molecular structure. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired labeling. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and consistency of the labeled compound .
Analyse Chemischer Reaktionen
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles like hydroxide ions.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Gemcitabine and its metabolites.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Utilized in cancer research to investigate the pharmacokinetics and pharmacodynamics of Gemcitabine.
Industry: Applied in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
The mechanism of action of 1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate involves its incorporation into DNA during replication, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and ribonucleotide reductase, which are essential for DNA replication and repair .
Vergleich Mit ähnlichen Verbindungen
1’-Epi Gemcitabine-13C,15N2 3’,5’-Dibenzoate is unique due to its stable isotope labeling, which enhances its utility in research applications. Similar compounds include:
Gemcitabine: The parent compound, widely used as an antitumor agent.
2’,2’-Difluorodeoxycytidine: Another analog of Gemcitabine with similar antitumor properties.
5-Fluorouracil: A different antitumor agent used in cancer treatment.
These compounds share similar mechanisms of action but differ in their specific applications and labeling techniques.
Eigenschaften
Molekularformel |
C23H19F2N3O6 |
|---|---|
Molekulargewicht |
474.4 g/mol |
IUPAC-Name |
[(2R,3S,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C23H19F2N3O6/c24-23(25)18(34-20(30)15-9-5-2-6-10-15)16(13-32-19(29)14-7-3-1-4-8-14)33-21(23)28-12-11-17(26)27-22(28)31/h1-12,16,18,21H,13H2,(H2,26,27,31)/t16-,18+,21+/m1/s1/i22+1,27+1,28+1 |
InChI-Schlüssel |
ZPUUYUUQQGBHBU-ZWBGENAFSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@@H](C([C@H](O2)[15N]3C=CC(=[15N][13C]3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)OC(=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


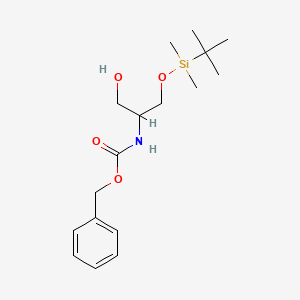
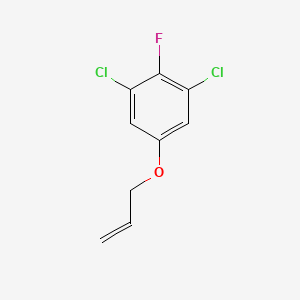
![2-[3-(4-Fluoro-phenoxy)-4-nitro-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13720819.png)
![Tert-butyl 4-bromo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13720831.png)



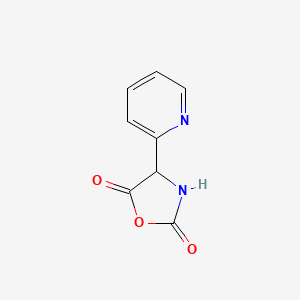

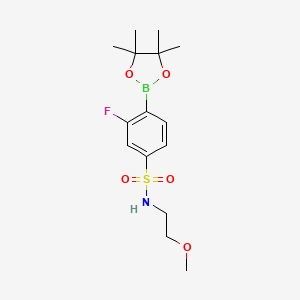


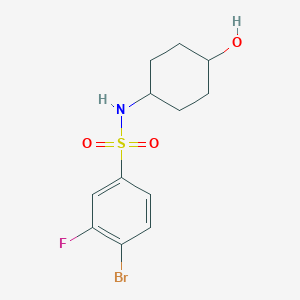
![5-Hydroxy-3-[3-(trifluoromethoxy)phenyl]isoxazole](/img/structure/B13720892.png)
